Aqueous Solubility Enhancement: Potassium Salt vs. Free Acid Form
The potassium salt form of 2-(1,3-oxazol-5-yl)acetate provides enhanced aqueous solubility compared to the free acid (CAS 1083337-90-9) . While precise solubility measurements are not published, the ionization of the carboxylate group in the potassium salt increases hydrophilicity, facilitating dissolution in aqueous buffers commonly used in biochemical assays [1]. This property is critical for researchers requiring the compound at specific concentrations in cell-based or enzymatic assays where DMSO concentration must be minimized.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Potassium salt; enhanced aqueous solubility (qualitative) |
| Comparator Or Baseline | 2-(1,3-oxazol-5-yl)acetic acid (free acid, CAS 1083337-90-9) |
| Quantified Difference | Not quantified; qualitative improvement expected based on salt formation |
| Conditions | Aqueous buffer systems; comparative solubility testing recommended |
Why This Matters
The potassium salt form reduces the need for organic co-solvents (e.g., DMSO) in aqueous assay systems, minimizing solvent interference in biological readouts.
- [1] American Elements. Oxazole-5-acetic Acid (CAS 1083337-90-9). Product page. View Source
